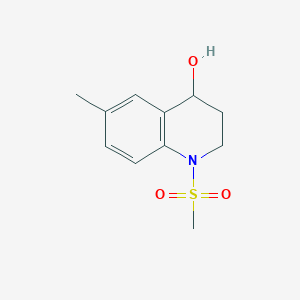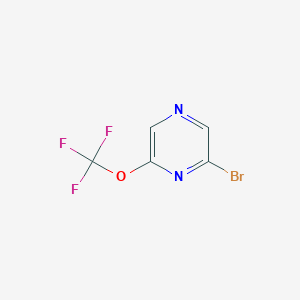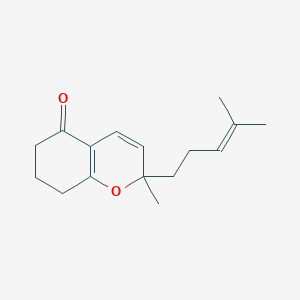
2-Methyl-2-(4-methylpent-3-enyl)-2,6,7,8-tetrahydro-chromen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one is a complex organic compound with a unique structure that includes a chromenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one typically involves multiple steps, starting from simpler organic molecules One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the chromenone core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride, NaH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Applications De Recherche Scientifique
2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methyl-2-(4-methylpent-3-en-1-yl)-7,8-dihydro-2H-chromen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(4-methyl-3-pentenyl)cyclopropylmethanol: This compound shares a similar structural motif but differs in the presence of a cyclopropyl group.
2-Hydroxy-2-(8-hydroxy-2-methyl-2-(4-methylpent-3-en-1-yl)-2H-chromen-5-yl)acetic acid: This compound has additional hydroxyl groups, which may confer different chemical properties.
Propriétés
Numéro CAS |
58134-00-2 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydro-6H-chromen-5-one |
InChI |
InChI=1S/C16H22O2/c1-12(2)6-5-10-16(3)11-9-13-14(17)7-4-8-15(13)18-16/h6,9,11H,4-5,7-8,10H2,1-3H3 |
Clé InChI |
KVABLNSGPPDNJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C=CC2=C(O1)CCCC2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


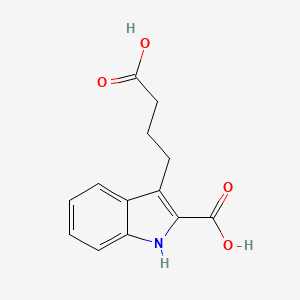
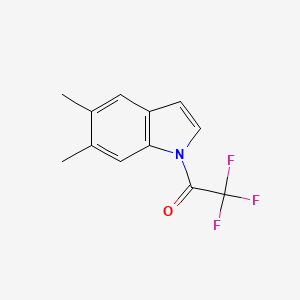
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
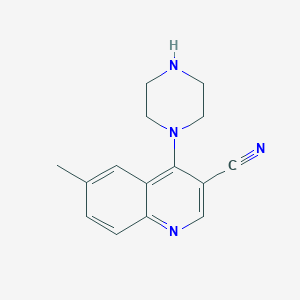
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)





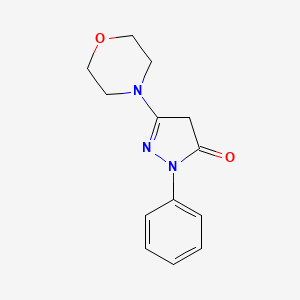
![7-Hydroxy-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11867111.png)
